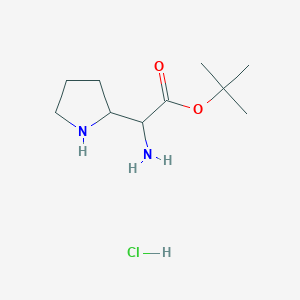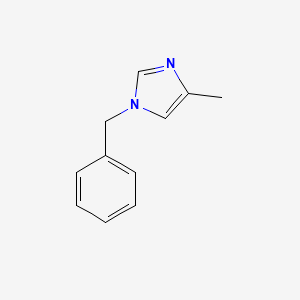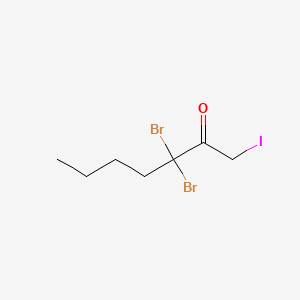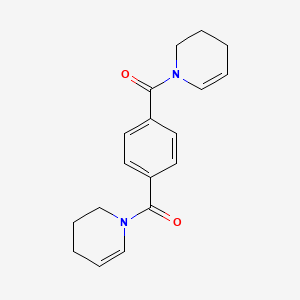
Pyridine, 1,1'-(1,4-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 1,1’-(1,4-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) is a complex organic compound with the molecular formula C18H20N2O2 . This compound is characterized by its unique structure, which includes two pyridine rings connected by a 1,4-phenylenedicarbonyl linker. It is a member of the pyridine family, which is known for its wide range of applications in various fields, including chemistry, biology, and medicine.
準備方法
The synthesis of Pyridine, 1,1’-(1,4-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) can be achieved through several methods. One common approach involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia, leading to the formation of 1,4-dihydropyridines, which are then oxidized to yield the desired pyridine derivative . Industrial production methods often involve catalytic reduction reactions employing milder reducing reagents such as boranes and silanes .
化学反応の分析
Pyridine, 1,1’-(1,4-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong inorganic reductants, boranes, and silanes . Major products formed from these reactions include N-H 1,4-dihydropyridine derivatives, which are important in medicinal chemistry and as reducing agents .
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor to various heterocyclic compounds and as a ligand in coordination chemistry . Its derivatives have shown promising results in antibacterial, antiviral, and anticancer activities . In industry, it is used in the production of agrochemicals and as a solvent in various chemical processes .
作用機序
The mechanism of action of Pyridine, 1,1’-(1,4-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) involves its interaction with molecular targets and pathways in biological systems. It acts as a versatile ligand, forming complexes with various metal ions and influencing biochemical pathways . Its bioactivity is attributed to its ability to undergo nucleophilic and electrophilic substitution reactions, which are essential for its interaction with biological molecules .
類似化合物との比較
Pyridine, 1,1’-(1,4-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) can be compared with other similar compounds such as Pyridine, 1,1’-(1,2-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) . While both compounds share a similar pyridine structure, the position of the phenylenedicarbonyl linker differentiates them. This structural difference can influence their chemical reactivity and biological activity. Other similar compounds include various substituted pyridines and dihydropyridines, which also exhibit diverse applications in chemistry and medicine .
特性
CAS番号 |
52881-77-3 |
|---|---|
分子式 |
C18H20N2O2 |
分子量 |
296.4 g/mol |
IUPAC名 |
[4-(3,4-dihydro-2H-pyridine-1-carbonyl)phenyl]-(3,4-dihydro-2H-pyridin-1-yl)methanone |
InChI |
InChI=1S/C18H20N2O2/c21-17(19-11-3-1-4-12-19)15-7-9-16(10-8-15)18(22)20-13-5-2-6-14-20/h3,5,7-11,13H,1-2,4,6,12,14H2 |
InChIキー |
KVGHIVIGUCJBQI-UHFFFAOYSA-N |
正規SMILES |
C1CC=CN(C1)C(=O)C2=CC=C(C=C2)C(=O)N3CCCC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



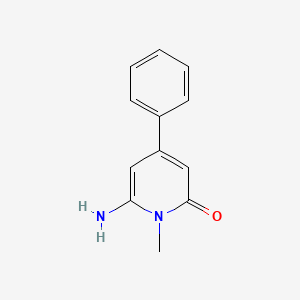
![3-Chloro-4-((1-methyl-1H-benzo[d]imidazol-5-yl)oxy)aniline](/img/structure/B13938324.png)
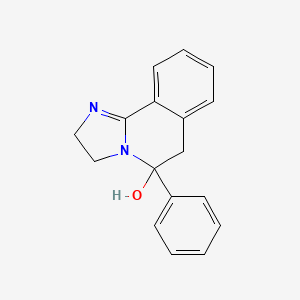
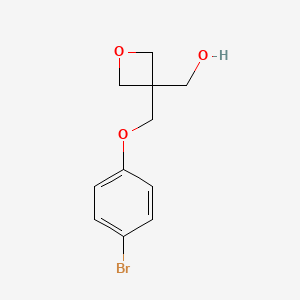
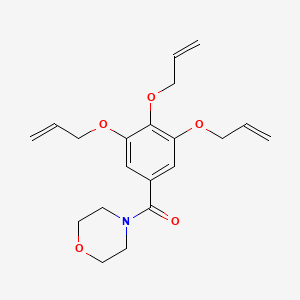
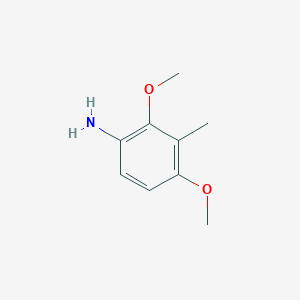
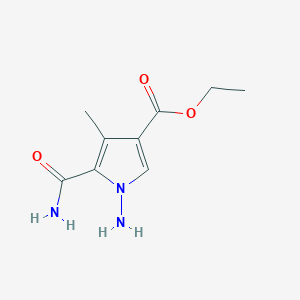
![3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline](/img/structure/B13938355.png)
